molecular formula C25H26ClN3O4 B12487891 Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12487891
M. Wt: 467.9 g/mol
InChI Key: NVOFVZDABYFDSR-UHFFFAOYSA-N
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Description

METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-[5-(2-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C25H26ClN3O4

Molecular Weight

467.9 g/mol

IUPAC Name

methyl 3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H26ClN3O4/c1-3-28-11-13-29(14-12-28)21-8-7-18(25(31)32-2)16-20(21)27-24(30)23-10-9-22(33-23)17-5-4-6-19(26)15-17/h4-10,15-16H,3,11-14H2,1-2H3,(H,27,30)

InChI Key

NVOFVZDABYFDSR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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